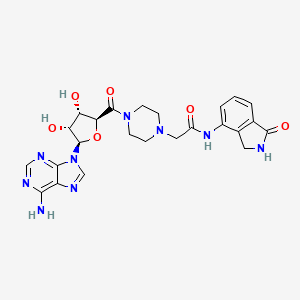
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one is a natural product found in Heterostelium filamentosum and Dictyostelium purpureum with data available.
Wissenschaftliche Forschungsanwendungen
Applications in Polymer and Material Science
5-Hydroxymethylfurfural (HMF), a versatile reagent produced from plant biomass compounds, is a potential alternative feedstock for the chemical industry. It's anticipated to replace non-renewable hydrocarbon sources significantly. The review highlights advancements in synthesizing HMF from plant feedstocks and its applications in producing various materials including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Derivatives like 2,5-furandicarboxylic acid and 2,5-dimethylfuran are notable in this context. An extension of HMF applications is expected, making it a primary source of carbon and hydrogen for 21st-century chemistry (Chernyshev et al., 2017).
Environmental and Health Impact Studies
The literature on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds exhibit similar toxicity profiles to their chlorinated homologs. However, the exposure scenarios and potential health impacts of these compounds are not well-documented, signaling a significant data gap and necessitating further research (Birnbaum, Staskal, & Diliberto, 2003). Polychlorinated naphthalenes (PCNs) and their toxicological similarities with well-known environmental contaminants like PCDDs, PCDFs, and biphenyls (PCBs) also indicate a need for more investigation, especially regarding human exposure through dietary intake (Domingo, 2004).
Mechanisms of Toxicity and Environmental Behavior
Understanding the formation, chlorination, dechlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is vital due to their persistence and extreme toxicity. These compounds form almost inexorably in all thermal and combustion operations, and comprehending the mechanisms governing their behavior is crucial for mitigating their impact. The review acknowledges the complexity of these mechanisms and the need for further research to elucidate them fully (Altarawneh et al., 2009).
Eigenschaften
Molekularformel |
C20H19Cl3O6 |
|---|---|
Molekulargewicht |
461.7 g/mol |
IUPAC-Name |
1-(4,6,8-trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one |
InChI |
InChI=1S/C20H19Cl3O6/c1-4-5-6-7-8(24)9-15(25)10-11-16(26)12(21)20(28-3)14(23)19(11)29-18(10)13(22)17(9)27-2/h25-26H,4-7H2,1-3H3 |
InChI-Schlüssel |
HANVBLRSGDIVGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=C(C(=C2C(=C1O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)OC |
Synonyme |
1,9-dihydroxy-3,7-dimethoxy-2-hexanoyl-4,6,8-trichlorodibenzofuran AB 0022A AB0022A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)


![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)





![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)

